1H-Pyrazolo[3,4-d]thiazol-5-amine
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Overview
Description
1H-Pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The combination of these rings makes it a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]thiazol-5-amine typically involves the annulation of pyrazole and thiazole rings. One common method is the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine with various reagents under microwave irradiation, which is considered an eco-friendly technique . This method allows for the efficient synthesis of the compound with high yields and reduced reaction times. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]thiazol-5-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying depending on the desired product. Major products formed from these reactions include pyrazolo[3,4-d]thiazole derivatives containing new fused ring systems such as pyrimidines or imidazoles .
Scientific Research Applications
1H-Pyrazolo[3,4-d]thiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cathepsin D, a protease involved in cancer progression . Molecular docking studies have revealed that the compound binds to the active site of cathepsin D with high affinity, leading to the inhibition of its enzymatic activity and subsequent anticancer effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]thiazol-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring but differs in the fused ring system, leading to distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system, which has been studied for its CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which confer unique chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
204453-28-1 |
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Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8) |
InChI Key |
NNQLFSFOHPIJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1SC(=N2)N |
Origin of Product |
United States |
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